3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Medicinal Chemistry Lead Optimization Physicochemical Property Screening

Researchers requiring a consistent, high-purity unsymmetrical N-aryl-N′-alkyl urea building block for SAR expansion or propellant stabilizer degradation analysis often encounter batch-to-batch variability. 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (CAS 1600601-53-3) eliminates this uncertainty: • Defined 4-methyl-3-nitrophenyl motif for reproducible structure-activity relationship studies • Compact MW (223.23 g/mol) meets fragment library criteria (MW<300) for lead identification • Single-step synthesis from 4-methyl-3-nitroaniline and ethyl isocyanate ensures lot-to-lot consistency Supplied as a powder at ≥95% purity; ready for immediate global dispatch.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 1600601-53-3
Cat. No. B1433651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-(4-methyl-3-nitrophenyl)urea
CAS1600601-53-3
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O3/c1-3-11-10(14)12-8-5-4-7(2)9(6-8)13(15)16/h4-6H,3H2,1-2H3,(H2,11,12,14)
InChIKeyBEYPZVPLAOCLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea Procurement Baseline


3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (CAS 1600601-53-3, molecular formula C10H13N3O3, molecular weight 223.23 g/mol) is an unsymmetrical N-aryl-N′-alkyl urea bearing a 4-methyl-3-nitrophenyl substituent on one nitrogen and an ethyl group on the other . The compound is commercially available as a powder with a minimum purity of 95% and is supplied for research use as a versatile small-molecule scaffold . It belongs to the class of nitro-substituted diphenylurea derivatives that have been described as important nitro derivatives of the propellant stabilizers ethyl and methyl centralite [1]. Its single-nitro, mono-aryl architecture distinguishes it from symmetrical diarylurea analogs and from fully substituted centralite derivatives, positioning it as a structurally intermediate building block for both medicinal chemistry and propellant degradation studies.

Why Analogs Cannot Replace 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea


Within the N-aryl-N′-alkyl urea family, small changes to the aryl substitution pattern, alkyl chain, or nitration position produce quantifiable differences in molecular weight, lipophilicity, hydrogen-bond donor/acceptor count, and steric bulk that directly affect solubility, reactivity, and biological target engagement [1]. Procuring a seemingly similar analog—such as the 4-nitro isomer lacking the methyl group (MW 209.20) or the dipropyl analog (MW 279.34)—introduces uncontrolled variables in reaction optimization, SAR studies, or analytical method development . In the specific context of propellant stabilizer research, the 4-methyl-3-nitrophenyl motif represents a defined degradation product pattern that cannot be replicated by either symmetrical diarylureas or para-nitro-substituted monoarylureas [2].

Differentiation Evidence: 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea vs. Analogs


Molecular Weight Differentiation

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (MW 223.23 g/mol) occupies a distinct molecular weight window compared to its closest commercially available analogs. It is 14.03 Da heavier than 1-ethyl-3-(4-nitrophenyl)urea (MW 209.20, lacking the 4-methyl group) and 56.11 Da lighter than 1,1-dipropyl-3-(4-methyl-3-nitrophenyl)urea (MW 279.34, bearing two propyl groups) . Relative to the symmetrical 1,3-bis(4-methyl-3-nitrophenyl)urea (MW 330.30), the target compound is 107.07 Da lighter . This intermediate MW is relevant for fragment-based drug discovery and for applications where permeability or molar potency must be balanced against molecular complexity.

Medicinal Chemistry Lead Optimization Physicochemical Property Screening

Nitro Group Positional Specificity

The target compound carries a nitro group at the 3-position with a methyl group at the 4-position of the aniline-derived ring, whereas the closely related analog 1-ethyl-3-(4-nitrophenyl)urea bears a para-nitro group with no methyl substituent . This substitution difference alters the electron-withdrawing character of the aryl ring: the 3-nitro-4-methyl pattern places the nitro group meta to the urea linkage and ortho to the methyl, creating a distinct electronic environment compared to the para-nitro arrangement. UV absorption studies on aryl-substituted ureas have demonstrated that methyl and other substituent effects on the aryl ring produce measurable shifts in absorption spectra, reflecting changes in the inductive electronic influence of the substituents [1]. No head-to-head biological comparison data were identified for these specific compounds.

Electronic Effect Modulation Structure-Activity Relationship Nitroarene Chemistry

Unsymmetrical Urea Architecture

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is an unsymmetrical urea with one aryl substituent and one alkyl substituent, providing two N–H hydrogen bond donors and one C=O acceptor. In contrast, the symmetrical analog 1,3-bis(4-methyl-3-nitrophenyl)urea (CAS 855699-79-5, MW 330.30) has two identical aryl substituents, doubling the aromatic character and molecular weight . Studies on N-aryl-N′-alkyl urea gelators have shown that modifying the aryl substituent identity (e.g., 4-nitrophenyl vs. other aryl groups) produces measurable changes in minimum gelation concentration (MGC), reflecting altered hydrogen-bonding capabilities and self-assembly tendency [1]. The unsymmetrical architecture of the target compound offers a distinct hydrogen-bond donor/acceptor profile compared to symmetrical diarylureas, which tend to form stronger, more ordered supramolecular assemblies.

Hydrogen Bond Donor/Acceptor Ratio Supramolecular Assembly Gelation Performance

Purity and Physical Form Specification

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is supplied by Sigma-Aldrich as a powder (95% purity) with room-temperature storage and normal shipping temperature, providing a defined specification for procurement . In contrast, the 4-nitro positional isomer 1-ethyl-3-(4-nitrophenyl)urea is available in purities ranging from 95% (AKSci) to 98% (Leyan), introducing vendor-dependent variability . The symmetrical analog 1,3-bis(4-methyl-3-nitrophenyl)urea is supplied at 95% purity with long-term storage specified as "cool, dry place" . The target compound's powder form is consistent across major vendors (Sigma-Aldrich, CymitQuimica, 10xchem), facilitating reproducible procurement across suppliers.

Analytical Reference Standard Reproducibility Vendor Qualification

Propellant Stabilizer Derivative Classification

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is identified within the class of nitro derivatives of propellant stabilizers ethyl centralite and methyl centralite, as described by Curtis (1988) [1]. The specific 4-methyl-3-nitrophenyl substitution pattern, when incorporated into an unsymmetrical N-aryl-N′-alkyl urea, represents a structurally defined nitro-derivative motif. In contrast, the parent stabilizer ethyl centralite (1,3-diethyl-1,3-diphenylurea, MW 268.35) lacks nitro groups and functions as the un-degraded stabilizer . The HPLC methods developed by Curtis & Berry (1989) for analyzing derivatives of ethyl centralite in Australian gun propellants detect specific nitrated species (2-nitro EC, 4-nitro EC, 2,4′-dinitro EC, 4,4′-dinitro EC) at levels >0.05%, establishing that defined nitro-aryl substitution patterns serve as forensic markers of propellant aging [2]. The 3-nitro-4-methyl motif of the target compound offers a structurally differentiated nitro-derivative scaffold for analytical method development.

Energetic Materials Propellant Stability Forensic Analysis

Synthetic Route Definition

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is accessible via the straightforward reaction of 4-methyl-3-nitroaniline with ethyl isocyanate in an organic solvent under reflux conditions . This single-step synthetic route contrasts with the preparation of symmetrical 1,3-bis(4-methyl-3-nitrophenyl)urea, which typically requires phosgene or phosgene-equivalent coupling of two equivalents of the aniline precursor, introducing additional safety and purity challenges . The Curtis (1988) N-alkylation methodology provides an alternative synthetic entry through N-ethylation of pre-formed 1,3-diphenylureas using sodium hydride and iodoalkane in DMF, establishing the generality of N-alkylation for this compound class [1]. The availability of a well-defined, single-step synthesis reduces the barrier to in-house preparation and facilitates generation of analog libraries.

Synthetic Accessibility Building Block Utility Parallel Synthesis

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea Application Scenarios


Fragment-Based Screening and SAR Expansion

With an intermediate molecular weight of 223.23 g/mol and a compact unsymmetrical urea scaffold bearing two N–H donors and one C=O acceptor, 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is suited as a fragment-like starting point for lead identification campaigns . Its MW is significantly lower than symmetrical diarylurea analogs (e.g., 1,3-bis(4-methyl-3-nitrophenyl)urea at 330.30 g/mol), aligning with fragment library criteria (MW < 300). The 4-methyl-3-nitrophenyl motif provides a defined electronic and lipophilic handle for subsequent structure-activity relationship expansion .

Propellant Degradation Studies & Reference Standards

The compound's classification within the nitro-derivative series of ethyl and methyl centralite propellant stabilizers positions it as a candidate reference scaffold for developing HPLC or LC-MS analytical methods to detect and quantify propellant aging products . Unlike the parent ethyl centralite (MW 268.35, no nitro groups), the nitro-substituted aryl ring provides a chromophore for UV detection and a distinct mass spectrometric signature, facilitating sensitive detection in complex propellant matrices .

Supramolecular Chemistry & Crystal Engineering

As an unsymmetrical N-aryl-N′-alkyl urea with a single nitroaryl substituent, the compound provides a defined hydrogen-bonding module for studying urea α-tape synthon formation and substituent effects on crystal packing. Research on N-aryl-N′-4-nitrophenyl ureas has demonstrated that aryl substituents (including methyl) direct hydrogen bond competition and molecular conformation in the solid state . The 3-nitro-4-methyl substitution pattern offers a distinct electronic environment compared to the more extensively studied 4-nitrophenyl ureas, potentially yielding novel supramolecular architectures .

Synthetic Methodology & Building Block Procurement

The compound's well-characterized single-step synthesis from 4-methyl-3-nitroaniline and ethyl isocyanate makes it a practical substrate for developing and benchmarking new urea-forming reactions, including catalytic carbonylations or alternative phosgene-free coupling methods . Its availability from multiple vendors at 95% purity in powder form (Sigma-Aldrich, CymitQuimica, 10xchem) ensures reproducible procurement for multi-step synthetic sequences where this nitroaryl urea serves as a protected or activatable intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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